molecular formula C25H32N2O6S B11448712 Ethyl 4-({6,7-dimethoxy-2-[(2-methoxyethyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate

Ethyl 4-({6,7-dimethoxy-2-[(2-methoxyethyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate

Cat. No.: B11448712
M. Wt: 488.6 g/mol
InChI Key: UDLKMUVLCHEHBN-UHFFFAOYSA-N
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Description

Ethyl 4-({6,7-dimethoxy-2-[(2-methoxyethyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their significant biological activities and are widely studied in medicinal chemistry

Preparation Methods

The synthesis of Ethyl 4-({6,7-dimethoxy-2-[(2-methoxyethyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves multiple steps. The key starting material is {4-[(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine. This amine is reacted with diethyl oxalate in chloroform to obtain oxamide ethyl ester. The cyclization of this intermediate with phosphorus oxychloride under Bischler–Napieralski reaction conditions yields 1-carbethoxy-substituted dihydroisoquinoline. Subsequent treatment with methylamine converts it to the corresponding N-methylcarboxamide derivative, which is then reduced to obtain the final product .

Chemical Reactions Analysis

Ethyl 4-({6,7-dimethoxy-2-[(2-methoxyethyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate undergoes various chemical reactions including:

Scientific Research Applications

Ethyl 4-({6,7-dimethoxy-2-[(2-methoxyethyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-({6,7-dimethoxy-2-[(2-methoxyethyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to modulate P-glycoprotein-mediated multidrug resistance, which is crucial in cancer therapy. It binds to the P-glycoprotein and inhibits its function, thereby enhancing the efficacy of chemotherapeutic agents .

Comparison with Similar Compounds

Ethyl 4-({6,7-dimethoxy-2-[(2-methoxyethyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate can be compared with other isoquinoline derivatives such as:

Properties

Molecular Formula

C25H32N2O6S

Molecular Weight

488.6 g/mol

IUPAC Name

ethyl 4-[[6,7-dimethoxy-2-(2-methoxyethylcarbamothioyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C25H32N2O6S/c1-5-32-24(28)17-6-8-19(9-7-17)33-16-21-20-15-23(31-4)22(30-3)14-18(20)10-12-27(21)25(34)26-11-13-29-2/h6-9,14-15,21H,5,10-13,16H2,1-4H3,(H,26,34)

InChI Key

UDLKMUVLCHEHBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NCCOC)OC)OC

Origin of Product

United States

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